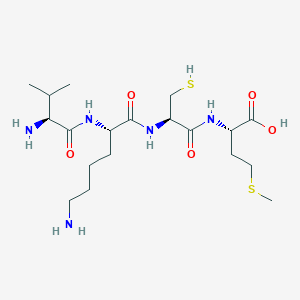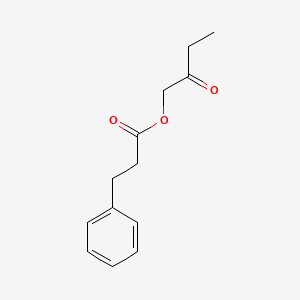![molecular formula C14H8F2O4 B12524468 4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid CAS No. 685873-60-3](/img/structure/B12524468.png)
4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid is a chemical compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds characterized by two benzene rings fused to a central furan ring. This particular compound is distinguished by the presence of a difluoromethoxy group and a carboxylic acid group attached to the dibenzofuran core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the O-arylation of substituted phenols followed by cyclization of diaryl ethers . Another approach includes the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as the use of metal complex catalysis and photochemical reactions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid can undergo various types of chemical reactions, including:
Electrophilic substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring.
Nucleophilic substitution: The difluoromethoxy group can be a site for nucleophilic attack, leading to the substitution of the fluorine atoms.
Oxidation and reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly employed.
Major Products Formed
Electrophilic substitution: Halogenated derivatives of the compound.
Nucleophilic substitution: Substituted ethers or alcohols.
Oxidation and reduction: Quinones or hydroquinones.
Scientific Research Applications
4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects . For example, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the difluoromethoxy and carboxylic acid groups.
Dibenzodioxin: A structurally related compound with two oxygen atoms in the central ring.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom in the central ring.
Uniqueness
4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
685873-60-3 |
|---|---|
Molecular Formula |
C14H8F2O4 |
Molecular Weight |
278.21 g/mol |
IUPAC Name |
4-(difluoromethoxy)dibenzofuran-1-carboxylic acid |
InChI |
InChI=1S/C14H8F2O4/c15-14(16)20-10-6-5-8(13(17)18)11-7-3-1-2-4-9(7)19-12(10)11/h1-6,14H,(H,17,18) |
InChI Key |
FLVUBHGBLGGCDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


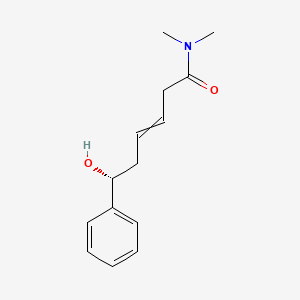
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
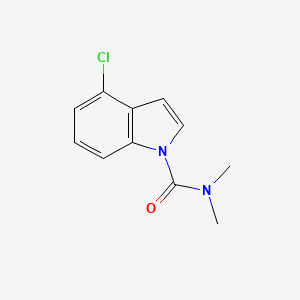
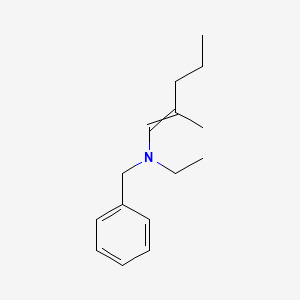
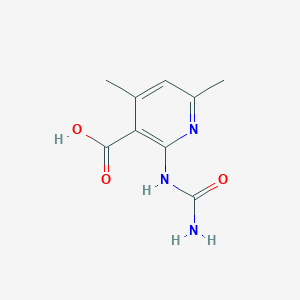
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)

![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)
